9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo-
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Overview
Description
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- is a chemical compound with the molecular formula C14H8O3S. It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 7-position. This compound is notable for its unique structure, which includes a sulfur atom in the thioxanthene ring, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thioxanthene derivative.
Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be produced using a continuous flow reactor, which allows for precise control of reaction parameters and efficient production.
Chemical Reactions Analysis
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thioxanthene derivatives with reduced functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study the interactions of sulfur-containing compounds with biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- involves its interaction with specific molecular targets. The sulfur atom in the thioxanthene ring plays a crucial role in its activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
When compared to other thioxanthene derivatives, 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- stands out due to its unique substitution pattern. Similar compounds include:
9H-Thioxanthene-2-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties.
9H-Thioxanthene-4-carboxylic acid, 9-oxo-: Has the carboxylic acid group at the 4-position, leading to variations in reactivity and applications.
Properties
CAS No. |
51907-72-3 |
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Molecular Formula |
C15H10O3S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
7-methyl-9-oxothioxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3S/c1-8-2-4-12-10(6-8)14(16)11-7-9(15(17)18)3-5-13(11)19-12/h2-7H,1H3,(H,17,18) |
InChI Key |
NQNPZSLDMJIDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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